molecular formula C32H22O2 B118993 (S)-Vanol CAS No. 147702-14-5

(S)-Vanol

Cat. No.: B118993
CAS No.: 147702-14-5
M. Wt: 438.5 g/mol
InChI Key: NDTDVKKGYBULHF-UHFFFAOYSA-N
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Description

(S)-Vanol, also known as (S)-1,1’-Bi-2-naphthol, is a chiral organic compound that plays a significant role in asymmetric synthesis. It is widely used as a chiral ligand in various catalytic processes, particularly in the synthesis of enantiomerically pure compounds. The compound is characterized by its two naphthol units connected through a single bond, which allows for the formation of a stable chiral axis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Vanol can be synthesized through several methods. One common approach involves the oxidative coupling of 2-naphthol in the presence of a chiral catalyst. This method ensures the formation of the desired enantiomer with high enantiomeric purity. The reaction typically requires an oxidizing agent such as copper(II) chloride and a chiral ligand to induce asymmetry.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-Vanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Functionalized naphthol derivatives

Scientific Research Applications

(S)-Vanol has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of chiral drugs.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Vanol primarily involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective reactions. The chiral environment created by this compound ensures that the reaction proceeds with high enantioselectivity, leading to the formation of one enantiomer preferentially over the other.

Comparison with Similar Compounds

    ®-Vanol: The enantiomer of (S)-Vanol, used in similar applications but with opposite chiral properties.

    1,1’-Bi-2-naphthol: The racemic mixture of (S)- and ®-Vanol.

    BINOL (1,1’-Bi-2-naphthol): Another chiral ligand with a similar structure but different substitution patterns.

Uniqueness: this compound is unique due to its high enantiomeric purity and its ability to induce asymmetry in catalytic processes. Its specific chiral environment makes it highly effective in enantioselective synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTDVKKGYBULHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147702-14-5, 147702-13-4
Record name (S)-Vanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-VANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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